molecular formula C8H15NO3 B13093031 (R)-Methyl-2-(methoxymethyl)pyrrolidine-2-carboxylate CAS No. 1398507-95-3

(R)-Methyl-2-(methoxymethyl)pyrrolidine-2-carboxylate

Cat. No.: B13093031
CAS No.: 1398507-95-3
M. Wt: 173.21 g/mol
InChI Key: RVBGFGVDYSIISD-MRVPVSSYSA-N
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Description

®-Methyl-2-(methoxymethyl)pyrrolidine-2-carboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives It is characterized by its unique structure, which includes a pyrrolidine ring substituted with a methoxymethyl group and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl-2-(methoxymethyl)pyrrolidine-2-carboxylate typically involves the use of chiral starting materials and catalysts to ensure the desired enantiomeric purity. One common method involves the asymmetric Michael addition reaction, where a chiral auxiliary or catalyst is used to induce the formation of the desired enantiomer . The reaction conditions often include the use of solvents such as dichloromethane or toluene, and temperatures ranging from -20°C to room temperature.

Industrial Production Methods

In an industrial setting, the production of ®-Methyl-2-(methoxymethyl)pyrrolidine-2-carboxylate may involve the use of continuous flow reactors to enhance the efficiency and scalability of the process. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized to ensure environmentally friendly production .

Chemical Reactions Analysis

Types of Reactions

®-Methyl-2-(methoxymethyl)pyrrolidine-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the methoxymethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted pyrrolidine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

®-Methyl-2-(methoxymethyl)pyrrolidine-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which ®-Methyl-2-(methoxymethyl)pyrrolidine-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The methoxymethyl and ester groups play a crucial role in determining the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-Methyl-2-(methoxymethyl)pyrrolidine-2-carboxylate is unique due to its specific chiral configuration and the presence of both methoxymethyl and ester groups.

Properties

CAS No.

1398507-95-3

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

methyl (2R)-2-(methoxymethyl)pyrrolidine-2-carboxylate

InChI

InChI=1S/C8H15NO3/c1-11-6-8(7(10)12-2)4-3-5-9-8/h9H,3-6H2,1-2H3/t8-/m1/s1

InChI Key

RVBGFGVDYSIISD-MRVPVSSYSA-N

Isomeric SMILES

COC[C@]1(CCCN1)C(=O)OC

Canonical SMILES

COCC1(CCCN1)C(=O)OC

Origin of Product

United States

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